molecular formula C14H10N8O5 B392171 2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE

2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE

Cat. No.: B392171
M. Wt: 370.28g/mol
InChI Key: QJHOKDLUXVXCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE is a complex organic compound that belongs to the class of pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include aromatic aldehydes, malononitrile, and nitro-substituted aromatic compounds. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro or nitroso derivatives, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-AMINO-6-METHYL-4-(2-NITROPHENYL)-5-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)-4H-PYRAN-3-CARBONITRILE include other pyran derivatives with similar structural features. Examples may include:

  • 2-amino-4-(2-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile
  • 2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3-carbonitrile

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the nitrotetrazolyl group and the combination of functional groups that confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H10N8O5

Molecular Weight

370.28g/mol

IUPAC Name

2-amino-6-methyl-4-(2-nitrophenyl)-5-(5-nitrotetrazol-2-yl)-4H-pyran-3-carbonitrile

InChI

InChI=1S/C14H10N8O5/c1-7-12(20-18-14(17-19-20)22(25)26)11(9(6-15)13(16)27-7)8-4-2-3-5-10(8)21(23)24/h2-5,11H,16H2,1H3

InChI Key

QJHOKDLUXVXCIF-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])N3N=C(N=N3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])N3N=C(N=N3)[N+](=O)[O-]

Origin of Product

United States

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